Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-10-8-15(9-11-16)17-7-4-12-20(17)18(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYRAWBYJFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205132 | |
| Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031747-35-9 | |
| Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031747-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be used with boronic acids as reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets have implications for developing new therapeutic agents.
- Target Interactions : The compound may interact with various receptors and enzymes, influencing pathways related to cancer and other diseases. For instance, derivatives of this compound have shown anti-cancer activity against cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for versatile reactions, making it valuable in creating chemical libraries for further research.
- Synthesis Methods : Typical synthesis involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the benzyl group via nucleophilic substitution .
Biological Studies
Researchers investigate the biological activity of this compound through various assays to understand its pharmacological profiles.
- In Vitro Studies : Compounds derived from benzyl 2-(4-bromophenyl)pyrrolidine have been tested against cancer cell lines, showing promising IC50 values that suggest effective inhibition of cell growth .
- Molecular Docking Studies : In-silico analyses predict binding affinities to target proteins involved in cancer pathways, indicating favorable interactions that warrant further exploration .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- Anti-Cancer Activity : In vitro testing of synthesized derivatives showed significant inhibitory effects on various cancer cell lines. Notably, compounds 7h and 7k demonstrated potent activity against A549 and HCT-116 cells, with further evaluation revealing effects on cell cycle progression and tubulin polymerization .
- Pharmacological Profiles : Assays aimed at understanding the cellular mechanisms affected by this compound indicate potential roles in modulating signaling pathways associated with cancer progression. The results from these studies provide insights into possible therapeutic uses .
- Synthetic Utility : The compound's ability to act as a building block for more complex structures has been demonstrated in various synthetic pathways, enhancing its utility in organic chemistry .
Mechanism of Action
The mechanism of action of Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels in the brain. The bromophenyl group enhances its binding affinity to the active site of the enzyme, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives:
Structural and Functional Insights
Substituent Effects on Reactivity :
- The 4-bromophenyl group facilitates cross-coupling, whereas ethynyl groups (e.g., phenylethynyl) enable click chemistry or fluorescence tagging . Morpholinyl and imidazopyrazinyl substituents enhance solubility and biological targeting .
- Bulky groups like mesitylethynyl introduce steric hindrance, altering catalytic or binding properties .
Synthetic Routes :
- Pd-catalyzed coupling and photoredox decarboxylation (using EBX reagents) dominate for aryl/alkynyl derivatives .
- Multi-step sequences (e.g., amidation, cyclization) are required for heterocyclic variants .
Crystallography and Conformation :
- Hydrogen-bonding patterns in benzooxazinyl derivatives (e.g., compound 83 in ) align with Etter’s rules for crystal engineering .
- Pyrrolidine puckering parameters (Cremer-Pople analysis) differ between derivatives, affecting ligand-receptor interactions .
Safety and Handling: Analogous compounds like Benzyl 4-aminopiperidine-1-carboxylate require stringent safety protocols (e.g., eye/skin protection) due to uncharacterized toxicity .
Biological Activity
Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a 4-bromophenyl group attached to the second carbon of the pyrrolidine ring, which significantly influences its biological properties.
Overview of Biological Activities
-
Cholinesterase Inhibition :
- The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that this compound has an IC50 value of approximately 27.38 μM against BChE, comparable to rivastigmine, a known cholinesterase inhibitor . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
-
Anticancer Properties :
- In studies involving various pyrrolidine derivatives, those with bromophenyl substitutions demonstrated enhanced anticancer activity. For instance, compounds with similar structures reduced the viability of cancer cell lines, indicating a promising avenue for cancer therapy . Although specific data on this compound's anticancer efficacy is limited, the structural similarities suggest potential effectiveness.
-
Enzyme Interaction :
- The mechanism of action involves binding to specific molecular targets, particularly enzymes like AChE. The presence of the bromophenyl group enhances binding affinity, leading to effective inhibition. This characteristic is crucial for developing therapeutics aimed at modulating neurotransmitter levels in the brain.
The biological activity of this compound can be attributed to its structural features:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and BChE, which are critical in neurotransmitter regulation. The bromine atom in the para position increases reactivity and binding affinity.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with various receptors, potentially influencing signaling pathways involved in neuroprotection and cancer progression .
Comparative Biological Activity Table
| Activity Type | Compound | IC50 Value (μM) | Notes |
|---|---|---|---|
| AChE Inhibition | This compound | Not specified | Potential use in Alzheimer's therapy |
| BChE Inhibition | This compound | 27.38 | Comparable to rivastigmine |
| Anticancer Activity | Similar Pyrrolidine Derivatives | Variable | Reduces viability in cancer cell lines |
Case Studies and Research Findings
Recent studies have highlighted the importance of pyrrolidine derivatives in pharmacology:
- A study on proline-based carbamates demonstrated significant cholinesterase inhibition with moderate toxicity profiles, indicating a favorable safety margin for potential therapeutic applications .
- Another investigation into pyrrolidine core skeletons revealed their broad spectrum of activities, including antimicrobial and anticancer effects, which could be relevant for future drug development .
Q & A
Q. What are the standard synthetic routes for Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with pyrrolidine ring formation followed by functionalization. Key steps include:
- Protection/Deprotection : Use of benzyl chloroformate for pyrrolidine nitrogen protection .
- Coupling Reactions : Suzuki-Miyaura cross-coupling for introducing the 4-bromophenyl group, requiring palladium catalysts and base-mediated conditions .
- Optimization : Solvent choice (e.g., THF or DMF), temperature control (0–80°C), and catalysts (e.g., Pd(PPh₃)₄) are critical for yield and purity. Column chromatography (silica gel, hexane/EtOAc) is standard for purification .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, coupling constants in the pyrrolidine ring confirm puckering .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity and biological activity?
The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., with alkynes or aryl boronic acids) for derivatization . In biological contexts, bromine increases lipophilicity, improving membrane permeability and target binding (e.g., enzyme inhibition via halogen bonding) . Comparative studies with non-brominated analogs show reduced activity, highlighting its role in pharmacophore design .
Q. What computational methods predict the compound’s conformational stability and intermolecular interactions?
- Ring Puckering Analysis : Cremer-Pople coordinates quantify pyrrolidine ring distortion, with amplitude (q) and phase (φ) parameters derived from crystallographic data .
- Hydrogen Bonding Networks : Graph-set analysis (e.g., using Mercury CSD) identifies motifs like R₂²(8) in crystal packing .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/DMSO) assess conformational flexibility and ligand-protein docking .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate on-target effects .
- Structural Analog Comparison : Use SAR tables to identify critical substituents. For example, replacing bromine with methoxy reduces activity, confirming its importance .
- Orthogonal Validation : Combine in vitro (e.g., SPR binding) and in vivo (e.g., murine models) data to confirm mechanisms .
Q. What strategies improve enantiomeric purity during synthesis?
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based) resolves racemic mixtures .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings yield enantiomerically pure products .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. How is hydrogen bonding analyzed in the compound’s crystal structure?
- SHELX Refinement : Anisotropic displacement parameters and hydrogen atom positions are refined using SHELXL .
- Mercury CSD : Visualizes hydrogen bonds (e.g., N-H⋯O) and calculates geometric parameters (distance, angle) .
- Powder XRD : Confirms reproducibility of packing motifs across batches .
Methodological Considerations
- Data Reproducibility : Replicate synthesis and assays under controlled conditions (e.g., inert atmosphere for air-sensitive steps) .
- Software Tools : Use WinGX for crystallographic data processing and ORTEP for visualization .
- Safety Protocols : Follow SDS guidelines for handling brominated compounds (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
